4-Bromo-3-cyano-2-nitrobenzoic acid

描述

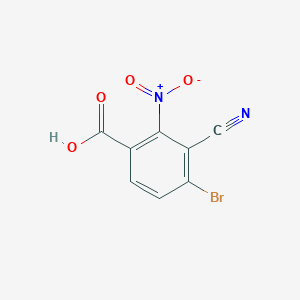

4-Bromo-3-cyano-2-nitrobenzoic acid is a substituted benzoic acid derivative with a bromine atom at the para-position (C4), a cyano group at the meta-position (C3), and a nitro group at the ortho-position (C2). The bromine atom enhances electrophilic reactivity, the nitro group contributes to electron-withdrawing effects, and the cyano group offers versatility in further functionalization (e.g., hydrolysis to carboxylic acid derivatives).

属性

IUPAC Name |

4-bromo-3-cyano-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-6-2-1-4(8(12)13)7(11(14)15)5(6)3-10/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEZOUJGYDSJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Observations :

- Acidity: The nitro group at C2 in this compound significantly enhances acidity compared to 4-bromobenzoic acid due to its strong electron-withdrawing nature. The cyano group further amplifies this effect.

- Reactivity: The presence of both nitro and cyano groups may enable dual reactivity in nucleophilic aromatic substitution (Br at C4) and cyano-group transformations (e.g., hydrolysis to amides or acids).

2.2. Crystallographic and Hydrogen-Bonding Behavior

- Hydrogen-bonding motifs: Nitro and carboxylic acid groups often form robust hydrogen-bonded networks in crystals, as seen in patterns analyzed by Bernstein et al. . For example, nitro groups typically act as acceptors, while carboxylic acids serve as donors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。